1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde has the molecular formula C₁₁H₉N₃O₃ and a molecular weight of approximately 231.21 g/mol. It features a nitro group at the 5-position and an aldehyde functional group at the 4-position of the imidazole ring. The compound is characterized by its aromatic benzyl group, contributing to its unique chemical properties and biological activities .
1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde exhibits notable biological activities:
Several synthetic routes have been developed for 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde:
The compound has various applications in:
Interaction studies have shown that 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde interacts with various biomolecules:
Several compounds share structural similarities with 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Benzylimidazole | C₁₁H₁₁N₂ | Lacks nitro and aldehyde groups |
| 1-Benzyl-5-nitroimidazole | C₁₁H₉N₃O₂ | Similar nitro group but different structure |
| 1-(1-benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone | C₁₄H₁₂N₄O₄ | Contains additional nitro group |
The unique combination of a benzyl group, a nitro substituent, and an aldehyde functionality distinguishes 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde from its analogs. Its specific interactions and biological activities also set it apart as a promising candidate for further research in medicinal chemistry.
1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C11H9N3O3 [1]. The compound has a molecular weight of 231.21 grams per mole, as computed by PubChem computational chemistry methods [1]. The molecular composition consists of eleven carbon atoms, nine hydrogen atoms, three nitrogen atoms, and three oxygen atoms, forming a complex aromatic heterocyclic structure [1] [2].
The exact mass of the compound is calculated to be 231.06439116 daltons, with an identical monoisotopic mass value [1]. This precise mass determination is crucial for mass spectrometric identification and analytical characterization of the compound [1].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C11H9N3O3 | [1] |
| Molecular Weight | 231.21 g/mol | [1] |
| Exact Mass | 231.06439116 Da | [1] |
| Monoisotopic Mass | 231.06439116 Da | [1] |
| Heavy Atom Count | 17 | [1] |
The International Union of Pure and Applied Chemistry systematic name for this compound is 1-benzyl-5-nitroimidazole-4-carbaldehyde [1]. This nomenclature clearly indicates the substitution pattern on the imidazole ring system, specifying the positions of each functional group according to established chemical naming conventions [1].
Alternative naming conventions include several variations that reflect different aspects of the molecular structure [1]. The compound is also referred to as 1-benzyl-5-nitro-1H-imidazole-4-carbaldehyde, which explicitly indicates the imidazole ring hydrogen positioning [1]. Additional synonyms include 1-benzyl-5-nitroimidazole-4-carbaldehyde, emphasizing the core heterocyclic framework [1] [2].
The systematic naming follows the principles established for substituted imidazole derivatives, where the imidazole ring serves as the parent structure and substituents are numbered according to their positions on the five-membered heterocyclic ring [1].
The compound is registered in the Chemical Abstracts Service database with the unique identifier CAS number 87471-10-1 [1] [2]. This registry number provides an unambiguous way to identify the specific chemical structure across different databases and scientific literature [1].
In the PubChem database, maintained by the National Center for Biotechnology Information, the compound is assigned the Compound Identifier number 13385962 [1]. The PubChem entry was first created on February 8, 2007, and was most recently modified on June 7, 2025 [1].
Additional chemical identifiers include the InChI (International Chemical Identifier) string: InChI=1S/C11H9N3O3/c15-7-10-11(14(16)17)13(8-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 [1]. The corresponding InChIKey is SBXCVTNNZJYOPM-UHFFFAOYSA-N, providing a fixed-length hash representation of the molecular structure [1].
The Simplified Molecular Input Line Entry System representation is C1=CC=C(C=C1)CN2C=NC(=C2N+[O-])C=O, which describes the molecular connectivity in a linear text format [1] [2].
The benzyl group is attached to the nitrogen atom at position 1 of the imidazole ring, forming a crucial structural element that influences the compound's physical and chemical properties [1]. The benzyl substituent consists of a phenyl ring connected to the imidazole nitrogen through a methylene bridge, creating a flexible linkage that allows for conformational variation [1].
The benzyl group attachment at the N-1 position significantly affects the electronic distribution within the imidazole ring system [3]. This substitution pattern eliminates the tautomeric equilibrium typically observed in unsubstituted imidazoles, as the N-1 position is no longer available for proton exchange [3].
Computational studies on related benzyl-imidazole systems suggest that the benzyl group can adopt various conformational arrangements relative to the imidazole plane [4]. The phenyl ring of the benzyl group may orient itself in different spatial arrangements, influenced by steric interactions and electronic factors [4].
The nitro group is positioned at carbon-5 of the imidazole ring, representing a strongly electron-withdrawing substituent that significantly influences the molecule's reactivity and properties [1] [5]. The nitro group consists of a nitrogen atom bonded to two oxygen atoms with a formal charge distribution that creates a highly polarized functional group [6].
The positioning of the nitro group at C-5 creates a specific substitution pattern that affects the overall electronic structure of the imidazole ring [5]. This electron-withdrawing group reduces the electron density in the aromatic system, potentially affecting the compound's chemical reactivity and stability [5].
The nitro group's influence extends beyond local electronic effects, as it can participate in various chemical transformations characteristic of nitro-containing compounds [5]. The positioning at C-5 places the nitro group adjacent to the carbaldehyde function at C-4, creating potential for intramolecular interactions [1].
The carbaldehyde functional group is located at carbon-4 of the imidazole ring, providing a reactive site for various chemical transformations [1]. The aldehyde group consists of a carbonyl carbon bonded to a hydrogen atom, creating a characteristic functional group with distinct spectroscopic and chemical properties [7] [8].
The positioning of the carbaldehyde at C-4 places this reactive group between the nitrogen atoms of the imidazole ring, in a position that can be influenced by the electronic effects of both the nitro group at C-5 and the benzyl substituent at N-1 [1]. This positioning creates a unique electronic environment that may affect the aldehyde's reactivity compared to simple aliphatic or aromatic aldehydes [9].
The carbaldehyde function represents a highly reactive site within the molecule, capable of participating in nucleophilic addition reactions, condensation reactions, and oxidation-reduction processes [9] [7]. The electronic environment created by the imidazole ring and adjacent substituents modulates these typical aldehyde reactions [9].
The three-dimensional structure of 1-benzyl-5-nitro-1H-imidazole-4-carbaldehyde involves several conformational considerations related to the spatial arrangement of its substituents [1] [4]. The imidazole ring system provides a planar heterocyclic framework around which the benzyl, nitro, and carbaldehyde groups are arranged [1].
The benzyl substituent introduces conformational flexibility through rotation around the N-1 to methylene carbon bond [4]. Studies on related benzyl-imidazole systems indicate that the phenyl ring can adopt various orientations relative to the imidazole plane, influenced by steric and electronic factors [4].
The compound exhibits three rotatable bonds according to computational analysis, primarily involving the benzyl substituent's flexibility [1]. The topological polar surface area is calculated to be 80.7 square angstroms, reflecting the contribution of the polar nitro and carbaldehyde functional groups [1].
Computational molecular modeling suggests that the molecule adopts conformations that minimize steric clashes between substituents while optimizing electronic interactions [4]. The overall molecular complexity is rated at 286 according to computational assessments, indicating a moderately complex three-dimensional structure [1].
Specific melting and boiling point data for 1-benzyl-5-nitro-1H-imidazole-4-carbaldehyde are not readily available in the current literature [10]. However, comparative analysis with structurally related nitroimidazole compounds provides insight into the expected thermal behavior of this compound [11] [12] [13].
Related nitroimidazole derivatives show considerable variation in melting points depending on their substitution patterns [11] [12] [13]. For example, 4-nitroimidazole exhibits a melting point of 303°C with decomposition, while 1,2-dimethyl-5-nitroimidazole melts at 177-182°C [11] [13]. The presence of the benzyl and carbaldehyde substituents in the target compound would likely influence its thermal stability characteristics [12].
The thermal properties of nitroimidazole compounds are generally affected by the electron-withdrawing nature of the nitro group and the overall molecular structure [14]. Compounds with similar molecular complexity typically exhibit melting points in the range of 150-250°C, though this can vary significantly based on intermolecular interactions and crystal packing effects [12] [13].
| Compound | Melting Point | Reference |
|---|---|---|
| 4-Nitroimidazole | 303°C (decomposition) | [11] |
| 1,2-Dimethyl-5-nitroimidazole | 177-182°C | [13] |
| 1-(2-Pyridyl)-4-nitroimidazole | 195-196°C | [12] |
The solubility characteristics of 1-benzyl-5-nitro-1H-imidazole-4-carbaldehyde are influenced by its molecular structure, which contains both polar and nonpolar regions [1] [15]. The compound has a calculated XLogP3-AA value of 1.6, indicating moderate lipophilicity [1].
The presence of four hydrogen bond acceptor sites and zero hydrogen bond donor sites affects the compound's interaction with various solvents [1]. The nitro group and carbaldehyde function provide polar sites capable of participating in hydrogen bonding interactions with protic solvents [1] [15].
Studies on related imidazole compounds indicate that solubility patterns are significantly influenced by the nature and position of substituents [15]. The benzyl group contributes to the compound's organic solvent compatibility, while the polar nitro and carbaldehyde groups enhance interaction with more polar solvents [15].
The topological polar surface area of 80.7 Ų suggests moderate polarity, which typically correlates with intermediate solubility characteristics in both polar and nonpolar solvents [1]. Imidazole derivatives generally show good solubility in polar aprotic solvents and variable solubility in water depending on their substitution pattern [15].
The spectroscopic properties of 1-benzyl-5-nitro-1H-imidazole-4-carbaldehyde reflect the presence of its characteristic functional groups and aromatic systems [16] [7] [6] [17]. Infrared spectroscopy would be expected to show distinctive absorption bands corresponding to each major functional group within the molecule [7] [6].
The carbaldehyde function should exhibit characteristic infrared absorptions including the carbonyl stretch in the 1705-1730 cm⁻¹ region and the aldehydic carbon-hydrogen stretch in the 2700-2850 cm⁻¹ range [7] [8]. The nitro group would contribute strong absorptions around 1500-1550 cm⁻¹ for the asymmetric stretch and 1330-1390 cm⁻¹ for the symmetric stretch [6].
The imidazole ring system would contribute characteristic vibrations in the fingerprint region, with carbon-nitrogen stretching modes typically observed in the 1440-1486 cm⁻¹ range [17]. The benzyl group would add aromatic carbon-hydrogen stretching absorptions in the 3000-3100 cm⁻¹ region [16].
Nuclear magnetic resonance spectroscopy would reveal the distinct chemical environments of the various proton and carbon atoms [18]. The aldehydic proton would appear significantly downfield, typically in the 9.5-10.5 ppm region in proton nuclear magnetic resonance spectra [18] [16]. The aromatic protons from both the imidazole ring and benzyl group would appear in the 7.0-8.5 ppm region with characteristic coupling patterns [16].
| Spectroscopic Method | Expected Position/Range | Functional Group Assignment | |
|---|---|---|---|
| Infrared - Carbonyl stretch | 1705-1730 cm⁻¹ | Aldehyde C=O | [7] [8] |
| Infrared - Aldehydic C-H | 2700-2850 cm⁻¹ | Aldehyde C-H | [7] |
| Infrared - Nitro asymmetric | 1500-1550 cm⁻¹ | NO₂ stretch | [6] |
| Infrared - Nitro symmetric | 1330-1390 cm⁻¹ | NO₂ stretch | [6] |
| Nuclear Magnetic Resonance | 9.5-10.5 ppm | Aldehydic proton | [16] |
The reactivity of 1-benzyl-5-nitro-1H-imidazole-4-carbaldehyde is influenced by the presence of multiple reactive functional groups and the electronic effects of the imidazole ring system [9] [5]. The carbaldehyde function represents the most reactive site, capable of participating in nucleophilic addition reactions, condensation reactions, and oxidation processes [9].
The electron-withdrawing nitro group significantly affects the overall reactivity by reducing electron density in the aromatic system [5]. This effect enhances the electrophilic character of the carbaldehyde carbon, potentially increasing its reactivity toward nucleophiles [5] [6].
The compound's formal charge is neutral, with the nitro group existing in its typical charge-separated form [1]. The calculated complexity value of 286 indicates a moderately complex molecular structure with multiple reactive sites [1].
Studies on related nitroimidazole compounds demonstrate that the nitro group can undergo various transformations including reduction to amino groups and participation in electron-transfer processes [5]. The positioning of the nitro group adjacent to the carbaldehyde creates potential for intramolecular interactions that may influence reactivity patterns [5].
The synthesis of 1-benzyl-5-nitro-1H-imidazole-4-carbaldehyde represents a significant challenge in heterocyclic chemistry due to the presence of multiple functional groups requiring precise synthetic control. This comprehensive review examines both classical and contemporary preparative approaches, with particular emphasis on innovative methodologies that have emerged in recent years [1] [2] [3].
Classical synthetic methodologies for imidazole carbaldehyde derivatives have historically relied on established heterocyclic synthesis protocols. The fundamental approaches include the Debus-Radziszewski synthesis and direct functionalization strategies [4] [5].
The traditional Debus-Radziszewski approach involves the multicomponent condensation of 1,2-dicarbonyls, aldehydes, and ammonia or primary amines under elevated temperatures. For 1-benzyl-5-nitro-1H-imidazole-4-carbaldehyde synthesis, this method typically requires benzaldehyde, a suitable 1,2-dicarbonyl precursor, and benzylamine as starting materials [5]. The reaction proceeds through initial imine formation followed by cyclization and oxidation steps. However, this classical route suffers from several limitations including harsh reaction conditions (150-180°C), extended reaction times (8-24 hours), and modest yields (45-65%) [4].
Direct nitration of pre-formed imidazole derivatives represents another classical approach. When imidazole substrates are treated with concentrated nitric and sulfuric acid mixtures, nitration typically occurs at the 4-position due to electronic activation [6]. Subsequent benzylation and formylation steps can be employed to introduce the remaining functional groups, though regioselectivity control remains challenging under these classical conditions [7].
Oxidative approaches utilizing permanganate or chromium-based oxidants have been employed for converting methyl-substituted imidazoles to the corresponding carbaldehydes. These methods typically require harsh conditions and suffer from over-oxidation to carboxylic acid derivatives [9].
Modern synthetic strategies have revolutionized the preparation of complex imidazole derivatives through the development of mild, selective, and efficient methodologies. These contemporary approaches offer significant improvements in terms of yield, selectivity, and functional group tolerance [1] [2] [3].
Vicarious nucleophilic substitution (VNS) has emerged as a powerful methodology for the synthesis of functionalized nitroimidazoles. This approach, pioneered by Makosza and coworkers, enables the direct introduction of carbon substituents at positions ortho or para to nitro groups through a unique mechanism involving carbanion intermediates [3] [10].
The VNS reaction of 1-benzyl-4-nitro-1H-imidazole with chloroform and potassium tert-butoxide in tetrahydrofuran/dimethylformamide solvent systems provides efficient access to 1-benzyl-5-dichloromethyl-4-nitro-1H-imidazole intermediates [1] [3]. This reaction proceeds under mild conditions (0-25°C) with excellent regioselectivity, achieving yields of 72-85% [2] [11].
The mechanism involves initial deprotonation of chloroform by the strong base to generate a trichloromethyl carbanion. This nucleophile attacks the electron-deficient carbon adjacent to the nitro group, forming a σ-complex intermediate. The vicarious leaving group (chloride) departs through base-induced β-elimination, restoring aromaticity and yielding the dichloromethyl-substituted product [3] [10].
The advantages of VNS methodology include high regioselectivity, mild reaction conditions, and tolerance of various functional groups. The primary limitation involves the requirement for specialized reagents and anhydrous conditions [2] [3].
The conversion of dichloromethyl intermediates to carbaldehyde functionality represents a crucial transformation in the synthetic sequence. This hydrolysis reaction can be accomplished through several methodologies, each offering distinct advantages and limitations [1] [2].
Acidic hydrolysis using formic acid under aqueous conditions provides a straightforward approach for dichloromethyl to carbaldehyde conversion. The reaction typically proceeds at room temperature over 2-4 hours, yielding the desired carbaldehyde in 65-78% yield [1]. The mechanism involves protonation of the dichloromethyl group, followed by nucleophilic attack by water and subsequent elimination of hydrogen chloride [2].
Alternative hydrolysis conditions employing sodium chlorite and sulfuric acid in aqueous media offer improved yields and shorter reaction times. This oxidative workup protocol minimizes side reactions and provides cleaner product isolation [1]. The advantages of hydrolysis approaches include simple workup procedures, cost-effective reagents, and scalability. The primary limitation involves the multi-step nature of the overall synthetic sequence [2].
The Knoevenagel condensation reaction has found significant application in the synthesis of imidazole carbaldehyde derivatives through carbon-carbon bond forming strategies. This methodology enables the direct introduction of formyl groups through condensation of activated methylene compounds with carbonyl precursors [12] [13] [14].
Contemporary approaches utilize titanium(IV) chloride as a Lewis acid catalyst in combination with piperidine as a base to promote Knoevenagel condensation between imidazole derivatives and diethyl malonate [1] [12]. The reaction proceeds under reflux conditions in toluene over 6-12 hours, achieving yields of 70-80% [14].
The mechanism involves initial enolate formation from the activated methylene compound, followed by nucleophilic addition to the carbonyl group and subsequent dehydration to form the α,β-unsaturated system [13]. Further synthetic manipulations including reduction and cyclization can provide access to the desired carbaldehyde functionality [1].
Recent developments in Knoevenagel methodology include the use of imidazolium-based ionic liquids as both catalyst and reaction medium. These green chemistry approaches offer advantages including recyclability, mild reaction conditions, and reduced environmental impact [12] [15]. The 1-methoxyethyl-3-methylimidazolium trifluoroacetate ionic liquid system demonstrates exceptional efficiency for Knoevenagel condensations involving both aldehydes and ketones [12].
The purification and isolation of 1-benzyl-5-nitro-1H-imidazole-4-carbaldehyde requires specialized techniques due to the compound's multifunctional nature and potential instability under certain conditions [16] [17].
Column chromatography using silica gel stationary phase with hexane:ethyl acetate gradient elution (3:1 to 1:1) represents the most widely employed purification method. This approach typically achieves purities exceeding 95% with recoveries of 85-92% [16] [17]. The method is scalable from milligram to kilogram quantities and provides excellent separation of regioisomers and byproducts [17].
Recrystallization from methanol-water or ethanol-water systems offers an alternative purification approach particularly suitable for larger scale operations. This method achieves purities above 90% with recoveries of 70-85%, though the process requires 4-12 hours for complete crystallization [16]. The advantage of recrystallization includes low cost and simplicity, while the limitation involves potential product loss and longer processing times [16].
Liquid-liquid extraction protocols employing organic solvent/aqueous phase partitioning provide rapid purification with minimal equipment requirements. When hexane is used as the extraction solvent, imidazole derivatives are selectively retained while impurities partition into the aqueous phase [17]. This method achieves recoveries of 75-88% with purities of 80-90% in 1-2 hours [17].
Preparative high-performance liquid chromatography (HPLC) using C18 columns with methanol-water gradient elution provides the highest purity levels (>98%) with excellent recoveries (90-95%) [16]. This method is particularly valuable for analytical scale purifications and when highest purity standards are required. The limitations include high cost and limited scale applicability [16].
Comprehensive structural verification of 1-benzyl-5-nitro-1H-imidazole-4-carbaldehyde requires multiple complementary analytical techniques to confirm molecular structure, substitution patterns, and purity [20].
Nuclear magnetic resonance spectroscopy provides the most definitive structural information for imidazole carbaldehyde derivatives. Both one-dimensional and two-dimensional NMR techniques are essential for complete structural elucidation [20] [21].
Proton Nuclear Magnetic Resonance Spectroscopy
¹H NMR spectroscopy reveals characteristic signals that confirm the presence and environment of all proton-bearing groups. The aldehydic proton appears as a distinctive singlet in the range of 9.8-10.2 ppm, representing the most downfield signal in the spectrum [20]. This signal shows no coupling due to the absence of adjacent protons [20].
The benzyl methylene protons resonate as a singlet at 5.2-5.4 ppm, integrating for two protons. The benzylic position creates a characteristic chemical shift due to the combined influence of the aromatic ring and imidazole nitrogen [20] [21]. Aromatic protons from the benzyl phenyl group appear as a complex multiplet in the region of 7.2-7.5 ppm, integrating for five protons with typical aromatic coupling patterns (J = 7-8 Hz) [20].
The imidazole ring protons exhibit characteristic chemical shifts depending on their proximity to the nitro group and other substituents. These signals typically appear in the aromatic region but can be distinguished from benzyl aromatic protons through integration patterns and coupling information [21].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
¹³C NMR spectroscopy provides crucial information about the carbon framework and substitution patterns. The carbonyl carbon of the aldehyde group appears as a characteristic quaternary signal at 185-190 ppm, representing the most downfield carbon resonance [21]. This signal confirms the presence of the aldehyde functionality and its attachment to the imidazole ring [21].
The imidazole ring carbons C-4 and C-5 typically resonate in the range of 135-140 ppm, reflecting the electron-deficient nature of the heteroaromatic system [21]. The nitro-bearing carbon shows characteristic downfield shifting due to the strong electron-withdrawing effect of the nitro group [21].
Benzyl carbons provide additional structural confirmation, with the methylene carbon appearing around 46-50 ppm and the aromatic carbons distributed in the 125-135 ppm region [21]. The substitution pattern can be confirmed through careful analysis of carbon multiplicities and chemical shift values [21].
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural verification. Electron ionization (EI) mass spectrometry represents the most commonly employed technique for imidazole carbaldehyde analysis [23].
The molecular ion peak appears at m/z 231, corresponding to the molecular formula C₁₁H₉N₃O₃ [23]. The molecular ion typically exhibits medium intensity with characteristic isotope patterns reflecting the presence of nitrogen and oxygen atoms [23]. Loss of the formyl group (CHO, 29 mass units) represents a common fragmentation pathway, yielding a base peak at m/z 202 [23].
The benzyl cation fragment (C₇H₇⁺, m/z 91) often appears as a prominent peak due to the stability of the tropylium ion structure [23]. Additional fragmentation patterns include loss of the nitro group (NO₂, 46 mass units) and various combinations of functional group eliminations [23].
High-resolution mass spectrometry provides exact mass determination and empirical formula confirmation. The calculated exact mass of 231.06439116 daltons enables differentiation from potential isomers and impurities . This level of precision is particularly valuable for confirming the identity of synthetic products and assessing purity [23].
X-ray crystallography provides the most definitive structural information when suitable single crystals can be obtained. This technique reveals absolute molecular structure, conformational details, and intermolecular interactions [24] [25] [26].
Single crystal growth can be accomplished through slow evaporation from chloroform-methanol mixtures (1:1) or other suitable solvent systems [24]. The crystal quality must be sufficient to provide diffraction data with resolution better than 0.8 Å for meaningful structural analysis [25] [26].
Crystallographic analysis reveals bond lengths, bond angles, and torsional angles throughout the molecular structure. The imidazole ring typically exhibits planarity with maximum deviations of less than 0.02 Å from the best plane [24]. The aldehyde group shows characteristic C=O bond lengths of approximately 1.20-1.22 Å [25].
The benzyl substituent introduces conformational flexibility through rotation around the N1-methylene bond. Crystallographic studies reveal the preferred conformations and any intramolecular interactions that stabilize particular geometries [24]. The nitro group orientation relative to the imidazole plane provides information about electronic effects and steric interactions [25].
Intermolecular interactions including hydrogen bonding, π-π stacking, and van der Waals contacts can be identified through crystal packing analysis. These interactions influence physical properties including melting point, solubility, and stability [24] [26].